(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring, a carboxylic acid group, and a benzyl carbamate (Cbz) protecting group. Its stereochemistry is defined by the (2S,3S) configuration, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.
Cbz Protection: The benzyl carbamate group is introduced to protect the amine functionality during subsequent reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Cbz group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-methyl-pyrrolidine-2-carboxylic acid: Lacks the Cbz protecting group, which affects its reactivity and applications.
(2R,3R)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid: The enantiomer with different stereochemistry, leading to different biological activity and interactions.
(2S,3S)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid: Contains a different protecting group (Boc) instead of Cbz, influencing its chemical properties and uses.
Uniqueness
The uniqueness of (2S,3S)-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of the Cbz protecting group. These features make it a valuable compound for targeted synthesis and research applications, offering distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
(2S,3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRFFFUWTFNYFD-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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